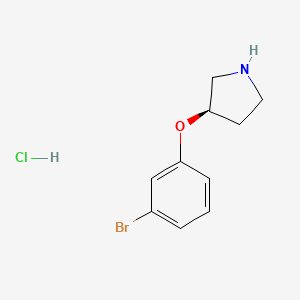![molecular formula C19H18N4O3 B2959638 5-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1172717-47-3](/img/structure/B2959638.png)
5-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the rules set by the International Union of Pure and Applied Chemistry. The molecular formula shows the types and numbers of atoms in a molecule. The structural formula shows the arrangement of atoms in a molecule.
Synthesis Analysis
This involves the methods and steps used to synthesize the compound. It includes the starting materials, reagents, and conditions for the reaction.Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability.Scientific Research Applications
Synthesis and Antimicrobial Activities
- A study by Bektaş et al. (2007) involves the synthesis of novel derivatives related to 1,2,4-triazole compounds, which were screened for their antimicrobial activities. Some of these compounds showed good or moderate activities against test microorganisms (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007).
Inhibitors Against Caspase-3
- Jiang and Hansen (2011) synthesized disubstituted 1,2,3-triazoles, including variants similar to the compound , as potent inhibitors against caspase-3, which play a significant role in apoptosis. The study found two triazoles with competitive inhibitory mechanisms against caspase-3 (Jiang, Y., & Hansen, T. V., 2011).
Synthesis of Partially Hydrogenated Compounds
- Research by Lipson et al. (2006) on the synthesis of partially hydrogenated compounds like pyrazolo[3,4-b]quinolinones, involving reactions with aromatic aldehydes and dimedone, provides insights into chemical processes related to compounds like 5-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione (Lipson, V. V., Shirobokova, M., Shishkin, O. V., & Shishkina, S., 2006).
π-Hole Tetrel Bonding Interactions
- A 2020 study by Ahmed et al. reported the synthesis, spectroscopic, and X-ray characterization of triazole derivatives, including α-ketoester functionality and phenyl substituents. The study focused on the π-hole tetrel bonding interactions in these compounds (Ahmed, M. N., Yasin, K. A., Aziz, S., Khan, S., Tahir, M., Gil, D. M., & Frontera, A., 2020).
Synthesis of Dihydropyrrolo[3,4-d][1,2,3]triazoles
- Dürüst et al. (2012) conducted a study on the synthesis of novel oxadiazolyl pyrrolo triazole diones, which exhibited anti-protozoal and anti-cancer activities. This showcases the potential biological and pharmacological applications of similar compounds (Dürüst, Y., Karakuş, H., Kaiser, M., & Taşdemir, D., 2012).
Antifungal Compound: Solubility Thermodynamics
- A 2020 study by Volkova et al. examined a novel 1,2,4-triazole class compound for its antifungal properties, focusing on solubility thermodynamics and partitioning in biologically relevant solvents. This kind of research is crucial for understanding the pharmaceutical applications of such compounds (Volkova, T., Levshin, I., & Perlovich, G., 2020).
Safety And Hazards
This involves studying the potential hazards of the compound. It includes toxicity, flammability, and environmental impact.
Future Directions
This involves predicting or suggesting future research directions. It could be based on the current understanding of the compound.
properties
IUPAC Name |
5-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-11-7-12(2)9-14(8-11)22-18(24)16-17(19(22)25)23(21-20-16)13-5-4-6-15(10-13)26-3/h4-10,16-17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKDTASWZUTCBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=CC=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

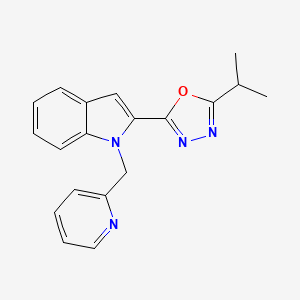
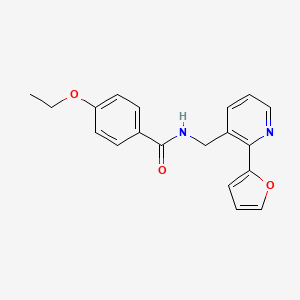
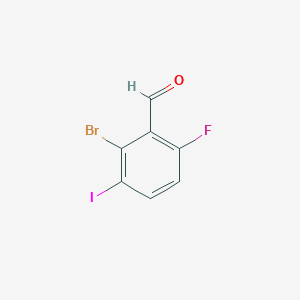
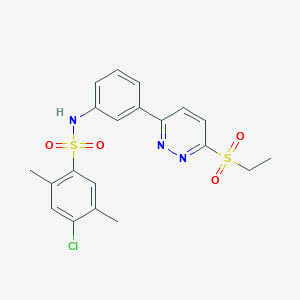
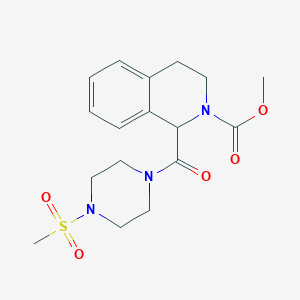
![6-Acetyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2959564.png)
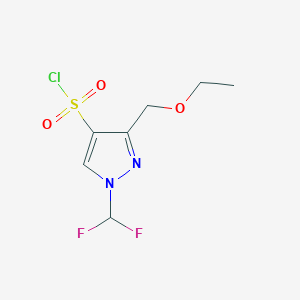
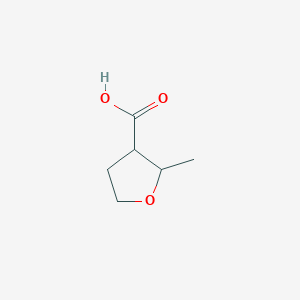
![[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2959569.png)
![4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbutanohydrazide](/img/structure/B2959573.png)
![4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B2959575.png)
![4-Chloro-7-methylthieno[3,2-D]pyrimidin-2-amine](/img/structure/B2959576.png)
![3-(2-Morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2959577.png)
